molecular formula C15H15N3 B13883144 2-(2-Aminophenyl)-5,6-di-methylbenzimidazole CAS No. 10173-54-3

2-(2-Aminophenyl)-5,6-di-methylbenzimidazole

Cat. No.: B13883144
CAS No.: 10173-54-3
M. Wt: 237.30 g/mol
InChI Key: XVGNXIPGIPGMTJ-UHFFFAOYSA-N
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Description

2-(2-Aminophenyl)-5,6-di-methylbenzimidazole is an organic compound belonging to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds that have significant importance in medicinal chemistry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminophenyl)-5,6-di-methylbenzimidazole typically involves the condensation of o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions. One common method is the reaction of 2-aminobenzophenone with o-phenylenediamine in the presence of a strong acid like hydrochloric acid or sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to minimize by-products and improve the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminophenyl)-5,6-di-methylbenzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, amines, and various substituted benzimidazoles.

Scientific Research Applications

2-(2-Aminophenyl)-5,6-di-methylbenzimidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Aminophenyl)-5,6-di-methylbenzimidazole involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Aminophenyl)-5,6-di-methylbenzimidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

2-(2-Aminophenyl)-5,6-di-methylbenzimidazole is a compound belonging to the benzimidazole family, characterized by its unique structural features that enhance its biological activity. This article explores the pharmacological properties, mechanisms of action, and potential applications of this compound, drawing from various research studies and findings.

Chemical Structure and Properties

The molecular structure of this compound includes:

  • An amino group at the 2-position of the phenyl ring.
  • Two methyl groups at the 5 and 6 positions of the benzimidazole ring.

This specific substitution pattern contributes to its enhanced interaction with biological targets, making it a subject of interest in medicinal chemistry.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been studied for its potential to inhibit the growth of various cancer cell lines, including:

  • Breast cancer
  • Prostate cancer
  • Hepatocellular carcinoma (HepG2)

A notable study highlighted its effectiveness against human breast adenocarcinoma (MCF7) and human colon carcinoma (HCT116) cell lines, demonstrating a concentration-dependent inhibition of cell proliferation .

The compound's mechanism appears to involve the disruption of microtubule polymerization, similar to other benzimidazole derivatives. This action leads to cell cycle arrest and apoptosis in cancer cells. The binding affinity to tubulin is critical for its biological activity, as it competes with colchicine for binding sites .

Comparative Analysis with Similar Compounds

CompoundKey FeaturesUnique Aspects
This compound Amino group at position 2; dimethyl substitutionsEnhanced biological activity
5-Methylbenzimidazole Methyl group at position 5Lacks amino group; lower reactivity
2-Aminobenzimidazole Amino group at position 2No methyl substitutions; different reactivity

This table illustrates how structural modifications influence the biological properties of benzimidazole derivatives .

Case Studies and Research Findings

Properties

CAS No.

10173-54-3

Molecular Formula

C15H15N3

Molecular Weight

237.30 g/mol

IUPAC Name

2-(5,6-dimethyl-1H-benzimidazol-2-yl)aniline

InChI

InChI=1S/C15H15N3/c1-9-7-13-14(8-10(9)2)18-15(17-13)11-5-3-4-6-12(11)16/h3-8H,16H2,1-2H3,(H,17,18)

InChI Key

XVGNXIPGIPGMTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(N2)C3=CC=CC=C3N

Origin of Product

United States

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